molecular formula C9H7Br2N3O B1449478 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol CAS No. 2140316-56-7

7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol

Cat. No. B1449478
CAS RN: 2140316-56-7
M. Wt: 332.98 g/mol
InChI Key: FFYZQXQHXJNWMC-UHFFFAOYSA-N
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Description

“7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 332.98 .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “this compound”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7Br2N3O/c1-3-4-2-5(10)7(12)13-8(4)14-9(15)6(3)11/h2H,1H3,(H3,12,13,14,15) .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . The molecular weight is 332.98 .

Scientific Research Applications

Antibacterial Properties

Compounds related to 7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol, such as various 1,8-naphthyridine derivatives, have been studied for their antibacterial properties. For example, certain 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have shown potency as inhibitors of protein tyrosine kinases with selectivity for c-Src, indicating potential as antibacterial agents (Thompson et al., 2000). Additionally, specific pyridonecarboxylic acids derived from naphthyridines have demonstrated significant antibacterial activity, suggesting their utility in developing new antibacterial drugs (Egawa et al., 1984).

Antitumor Activities

Several naphthyridine derivatives, including those structurally related to this compound, have been investigated for their antitumor properties. Research has identified 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as compounds with moderate cytotoxic activity against various tumor cell lines, showing promise as antitumor agents (Tomita et al., 2002). Further studies demonstrated that alterations in the structure, such as changes in the fluorine atom's position and modifications at C-5 and C-7, significantly impacted their cytotoxic activity (Tsuzuki et al., 2004).

Potential Antimalarial Activity

Naphthyridinone derivatives, similar in structure to this compound, have been synthesized and evaluated for antimalarial activity. Although some of these compounds did not show significant activity against Plasmodium berghei, the research contributes to understanding the potential of naphthyridines in antimalarial drug development (Carroll et al., 1981).

Binding Affinity in DNA Duplexes

Studies on 2-amino-1,8-naphthyridines, structurally related to this compound, have revealed their binding affinity to cytosine opposite an AP site in DNA duplexes. The introduction of methyl groups to the naphthyridine ring significantly enhanced binding affinity, demonstrating the potential of these compounds in influencing DNA interactions (Sato et al., 2009).

Biochemical Analysis

Biochemical Properties

7-Amino-3,6-dibromo-4-methyl-1,8-naphthyridin-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases. By binding to the active site of these enzymes, this compound disrupts their normal function, leading to altered cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as DNA and proteins. This compound can intercalate into DNA, causing structural distortions that hinder replication and transcription processes. Furthermore, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and clearance from the body. For instance, this compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes result in the formation of various metabolites, which can influence the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

7-amino-3,6-dibromo-4-methyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N3O/c1-3-4-2-5(10)7(12)13-8(4)14-9(15)6(3)11/h2H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYZQXQHXJNWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=NC(=C(C=C12)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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